

# Application Notes and Protocols for TPC2-A1-P in Lysosomal Exocytosis Assays

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## Compound of Interest

Compound Name: *Tpc2-A1-P*

Cat. No.: *B8115660*

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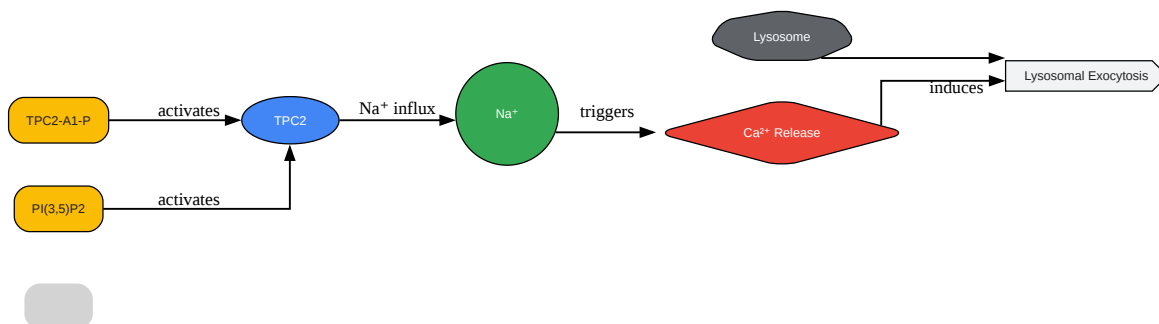
For Researchers, Scientists, and Drug Development Professionals

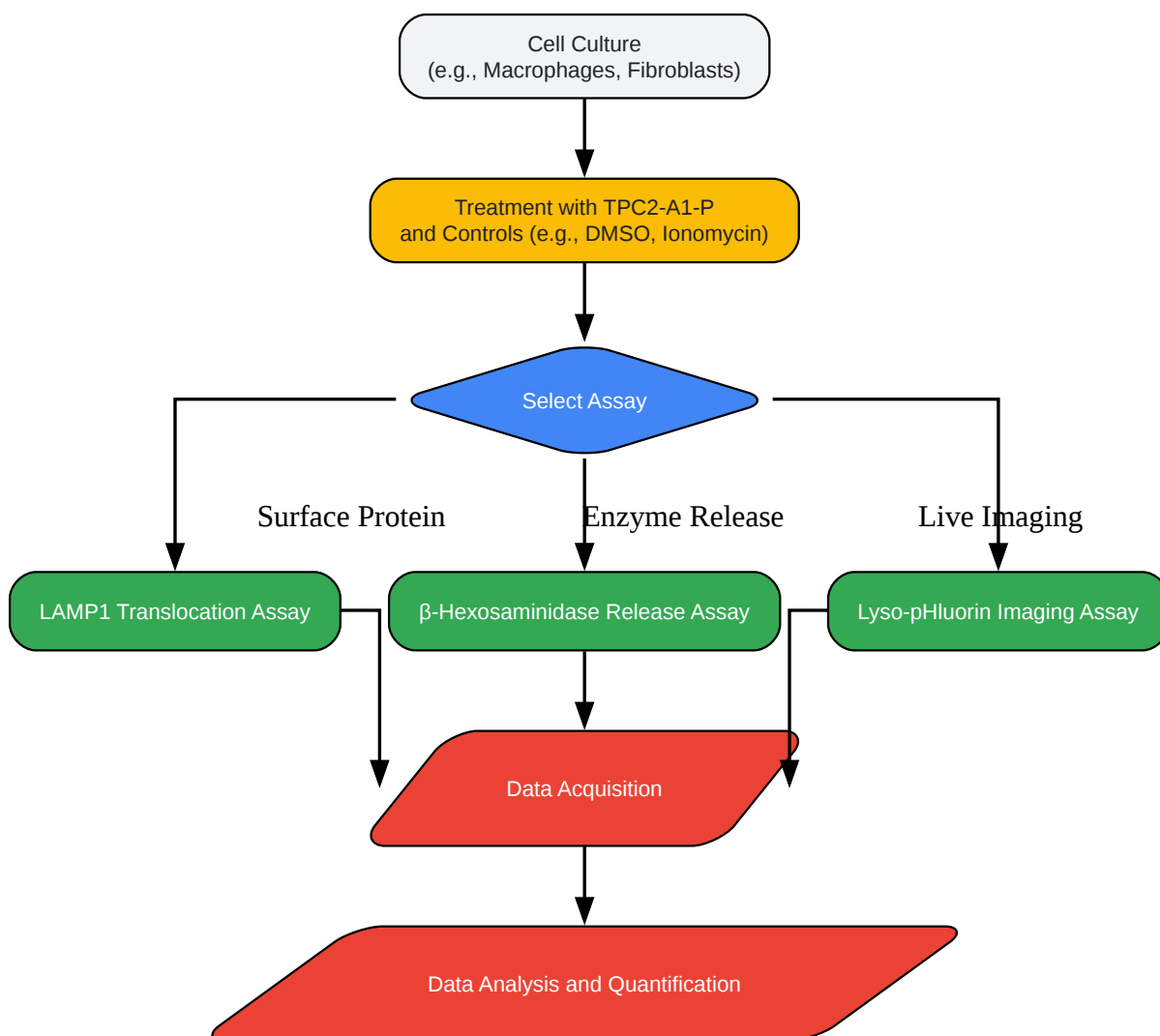
## Introduction

Two Pore Channel 2 (TPC2) is a critical lysosomal ion channel that plays a significant role in regulating lysosomal exocytosis, a cellular process essential for the secretion of lysosomal contents, plasma membrane repair, and clearance of cellular debris. TPC2 is activated by nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), leading to the release of  $\text{Ca}^{2+}$  and  $\text{Na}^{+}$  from the lysosome. The synthetic agonist, **TPC2-A1-P**, which mimics the action of PI(3,5)P2, has emerged as a valuable tool for studying the role of TPC2 in lysosomal function. **TPC2-A1-P** selectively activates TPC2, promoting a  $\text{Na}^{+}$ -selective current that robustly triggers lysosomal exocytosis. [1][2] These application notes provide detailed protocols for key assays to measure TPC2-mediated lysosomal exocytosis using **TPC2-A1-P** and summarize quantitative data on its effects.

## TPC2 Signaling in Lysosomal Exocytosis

The activation of TPC2 by its ligands initiates a signaling cascade that culminates in the fusion of lysosomes with the plasma membrane. The PI(3,5)P2 mimetic, **TPC2-A1-P**, preferentially induces a  $\text{Na}^{+}$ -selective current through TPC2. This leads to lysosomal membrane depolarization and subsequent  $\text{Ca}^{2+}$  release from lysosomes, which is a critical trigger for the exocytotic machinery. In contrast, the NAADP mimetic, TPC2-A1-N, primarily evokes  $\text{Ca}^{2+}$  release and has been shown to be less effective in promoting lysosomal exocytosis.[1][3]





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## References

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